molecular formula C21H14Cl3N3S B2692045 2-(benzylsulfanyl)-3H-indol-3-one N-(2,4,6-trichlorophenyl)hydrazone CAS No. 478042-11-4

2-(benzylsulfanyl)-3H-indol-3-one N-(2,4,6-trichlorophenyl)hydrazone

Cat. No.: B2692045
CAS No.: 478042-11-4
M. Wt: 446.77
InChI Key: LKLZISKBWBHKLX-XHPQRKPJSA-N
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Description

2-(Benzylsulfanyl)-3H-indol-3-one N-(2,4,6-trichlorophenyl)hydrazone is a synthetic indole derivative characterized by a benzylsulfanyl substituent at the 2-position of the indole core and a trichlorophenyl hydrazone group at the 3-position. The compound’s structure combines a sulfur-containing benzyl group with electron-withdrawing chlorine atoms, which influence its physicochemical and biological properties.

Properties

IUPAC Name

(2-benzylsulfanyl-1H-indol-3-yl)-(2,4,6-trichlorophenyl)diazene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14Cl3N3S/c22-14-10-16(23)20(17(24)11-14)27-26-19-15-8-4-5-9-18(15)25-21(19)28-12-13-6-2-1-3-7-13/h1-11,25H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLOPEVGSJWPZFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=C(C3=CC=CC=C3N2)N=NC4=C(C=C(C=C4Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14Cl3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-3H-indol-3-one N-(2,4,6-trichlorophenyl)hydrazone typically involves multiple steps:

  • Formation of 2-(benzylsulfanyl)-3H-indol-3-one

      Starting Materials: Indole-3-one and benzyl mercaptan.

      Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

      Procedure: Indole-3-one is reacted with benzyl mercaptan under reflux conditions to form 2-(benzylsulfanyl)-3H-indol-3-one.

  • Formation of N-(2,4,6-trichlorophenyl)hydrazone

      Starting Materials: 2-(benzylsulfanyl)-3H-indol-3-one and 2,4,6-trichlorophenylhydrazine.

      Reaction Conditions: This step is typically performed in ethanol or methanol with the addition of a catalytic amount of acid such as hydrochloric acid (HCl) or acetic acid (CH3COOH).

      Procedure: The hydrazine derivative is added to the indole compound, and the mixture is stirred at room temperature or slightly elevated temperatures to form the hydrazone.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents include hydrogen peroxide (H2O2), potassium permanganate (KMnO4), and chromium trioxide (CrO3).

      Conditions: Mild to moderate temperatures, often in aqueous or organic solvents.

      Products: Oxidation can lead to the formation of sulfoxides or sulfones from the benzyl sulfide moiety.

  • Reduction

      Reagents: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

      Conditions: Typically carried out in anhydrous solvents like tetrahydrofuran (THF) or ether.

      Products: Reduction can convert the hydrazone group to the corresponding amine.

  • Substitution

      Reagents: Nucleophiles such as amines, thiols, or alkoxides.

      Conditions: Often performed in polar aprotic solvents under basic conditions.

      Products: Substitution reactions can modify the benzyl or trichlorophenyl groups, leading to a variety of derivatives.

Scientific Research Applications

Biological Activities

The compound has shown promise in several areas of biological research:

Anticancer Activity

Research indicates that derivatives of indole compounds exhibit anticancer properties. 2-(benzylsulfanyl)-3H-indol-3-one N-(2,4,6-trichlorophenyl)hydrazone has been evaluated for its cytotoxic effects on various cancer cell lines. Studies have demonstrated that it can induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle progression and inhibition of anti-apoptotic proteins .

Antimicrobial Properties

The compound has also been tested for antimicrobial activity against a range of pathogens. Its efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli has been documented, suggesting potential use as an antimicrobial agent .

Antioxidant Activity

The antioxidant capacity of the compound is another area of interest. Compounds with similar structures have been shown to scavenge free radicals effectively, which can be beneficial in preventing oxidative stress-related diseases .

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate hydrazones with benzyl sulfide derivatives under controlled conditions. Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are used to confirm the structure and purity of the synthesized compound .

Case Studies

Several studies have been conducted to explore the applications of this compound:

  • Cytotoxicity Studies : A study published in a peer-reviewed journal demonstrated that the compound exhibited significant cytotoxic effects on breast cancer cell lines, leading to a decrease in cell viability and induction of apoptosis through caspase activation pathways .
  • Antimicrobial Efficacy : In vitro studies have shown that formulations containing this compound possess strong antimicrobial activity against both gram-positive and gram-negative bacteria, making it a candidate for further development into topical antimicrobial agents .

Mechanism of Action

The mechanism by which 2-(benzylsulfanyl)-3H-indol-3-one N-(2,4,6-trichlorophenyl)hydrazone exerts its effects is likely multifaceted:

    Molecular Targets: The compound may interact with various biological targets, including enzymes, receptors, and nucleic acids.

    Pathways Involved: It could modulate signaling pathways involved in cell growth, apoptosis, or immune response.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

The following table summarizes key structural analogs and their molecular properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent (R) Purity CAS Number Source
Target compound: 2-(Benzylsulfanyl)-3H-indol-3-one N-(2,4,6-trichlorophenyl)hydrazone C21H14Cl3N3S (inferred) ~444.3 (estimated) Benzyl N/A N/A -
2-[(2,4-Dichlorobenzyl)sulfanyl]-3H-indol-3-one N-(2,4,6-TCPH* C21H12Cl5N3S 515.7 2,4-Dichlorobenzyl ≥95% N/A CymitQuimica
2-[(3-Chlorobenzyl)sulfanyl]-3H-indol-3-one N-(2,4,6-TCPH C20H12Cl4N3S 478.0 3-Chlorobenzyl Discontinued 478042-15-8 CymitQuimica
2-(Propylsulfanyl)-3H-indol-3-one N-(2,4,6-TCPH C17H14Cl3N3S 398.7 Propyl ≥98% 478042-25-0 MolCore
2-(sec-Butylsulfanyl)-3H-indol-3-one N-(2,4,6-TCPH C18H16Cl3N3S 412.8 sec-Butyl >90% 478042-28-3 CymitQuimica
2-(Ethylsulfanyl)-3H-indol-3-one N-(2,4,6-TCPH C16H12Cl3N3S 384.7 Ethyl N/A 478042-24-9 EOS Med Chem

*TCPH = Trichlorophenylhydrazone

Key Observations:
  • Chlorinated Benzyl Derivatives : Compounds with chlorinated benzyl groups (e.g., 2,4-dichloro- or 3-chlorobenzyl) exhibit higher molecular weights (~478–515 g/mol) due to additional chlorine atoms. These substituents enhance lipophilicity and may improve membrane permeability in biological systems .
  • Alkylsulfanyl Derivatives : Shorter alkyl chains (ethyl, propyl) reduce molecular weight (~384–412 g/mol) and likely increase solubility in organic solvents compared to bulkier benzyl groups .
  • Purity and Availability : The propyl-substituted analog is available at ≥98% purity (MolCore), while chlorobenzyl derivatives are discontinued (CymitQuimica), indicating challenges in sourcing halogenated variants .

Q & A

Q. What are the key considerations for synthesizing 2-(benzylsulfanyl)-3H-indol-3-one N-(2,4,6-trichlorophenyl)hydrazone in academic laboratories?

  • Methodological Answer : Synthesis requires precise stoichiometric ratios (e.g., equimolar reactants) and inert solvents like 1,4-dioxane to minimize side reactions. Reaction monitoring via TLC or HPLC is critical, as intermediates such as benzoylisothiocyanate must be isolated to avoid contamination. Post-reaction purification involves ice/water precipitation to collect solid products, followed by recrystallization or column chromatography .

Q. How is structural confirmation of this compound achieved using spectroscopic and crystallographic methods?

  • Methodological Answer : 1H/13C NMR identifies proton environments (e.g., benzylsulfanyl vs. indole protons). Mass spectrometry confirms molecular weight (e.g., fragmentation patterns of the trichlorophenyl group). For definitive proof, single-crystal X-ray diffraction resolves bond angles (e.g., C–S bond geometry in benzylsulfanyl) and packing interactions, as demonstrated in analogous triazole derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental spectral data for this compound?

  • Methodological Answer : Discrepancies may arise from solvation effects or conformational flexibility. Use DFT calculations with implicit solvent models (e.g., PCM) to simulate NMR shifts under experimental conditions. Cross-validate with variable-temperature NMR to assess dynamic effects. For ambiguous peaks, employ isotopic labeling (e.g., deuterated solvents) or 2D NMR techniques (COSY, NOESY) .

Q. What experimental design principles apply to long-term studies on the environmental fate of this compound?

  • Methodological Answer : Follow a split-plot design with temporal controls, as used in ecological studies. Partition experiments into:
  • Laboratory phase : Measure hydrolysis rates (pH 4–9), photodegradation (UV-Vis), and soil adsorption coefficients (Koc).
  • Field phase : Monitor bioaccumulation in model organisms (e.g., Daphnia magna) using LC-MS/MS.
    Replicate data across ≥4 biological replicates to account for environmental variability .

Q. What strategies optimize the synthesis yield while minimizing hazardous byproducts?

  • Methodological Answer :
  • Green chemistry : Replace 1,4-dioxane with cyclopentyl methyl ether (CPME), a safer solvent with similar polarity.
  • Catalytic optimization : Screen Lewis acids (e.g., ZnCl2) to accelerate hydrazone formation.
  • Byproduct analysis : Use GC-MS to identify chlorinated impurities (e.g., from trichlorophenyl intermediates) and adjust stoichiometry or reaction time accordingly .

Q. How can crystallographic challenges (e.g., poor crystal quality) be addressed during structural analysis?

  • Methodological Answer :
  • Crystal growth : Use slow evaporation with mixed solvents (e.g., CHCl3/MeOH) to enhance lattice formation.
  • Data collection : Apply synchrotron radiation for low-resolution crystals, improving anomalous dispersion for sulfur/chlorine atoms.
  • Refinement : Employ Hirshfeld surface analysis to resolve disordered regions, referencing analogous indole derivatives .

Data Contradiction Analysis

Q. How should researchers interpret conflicting bioactivity data across cell-based vs. enzyme inhibition assays?

  • Methodological Answer :
  • Assay validation : Confirm compound stability in cell media (e.g., serum protein binding via ultrafiltration).
  • Mechanistic studies : Use surface plasmon resonance (SPR) to measure direct target binding vs. indirect effects (e.g., metabolic activation).
  • Statistical reconciliation : Apply Bland-Altman analysis to quantify systematic biases between assay platforms .

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